molecular formula C9H11NO4 B044546 4-Amino-3,5-dimethoxybenzoic acid CAS No. 123039-72-5

4-Amino-3,5-dimethoxybenzoic acid

Cat. No.: B044546
CAS No.: 123039-72-5
M. Wt: 197.19 g/mol
InChI Key: LVDQOCGPVJLBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H11NO4. It is characterized by the presence of an amino group (-NH2) and two methoxy groups (-OCH3) attached to a benzoic acid core.

Scientific Research Applications

4-Amino-3,5-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound .

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-Amino-3,5-dimethoxybenzoic acid . For instance, the compound’s ionization state could be influenced by pH, which could affect its interaction with targets and its absorption and distribution in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dimethoxybenzoic acid typically involves the nitration of 3,5-dimethoxybenzoic acid followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reduction with agents like tin(II) chloride in hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    4-Amino-3,5-dimethylbenzoic acid: Similar structure but with methyl groups instead of methoxy groups.

    2-Amino-4,5-dimethoxybenzoic acid: Similar structure but with the amino group in a different position.

    4-Amino-3-methoxybenzoic acid: Similar structure but with only one methoxy group.

Uniqueness: 4-Amino-3,5-dimethoxybenzoic acid is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its specific substitution pattern allows for targeted modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-amino-3,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDQOCGPVJLBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496907
Record name 4-Amino-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123039-72-5
Record name 4-Amino-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

258 g of copper(I) oxide and 1670 ml of sodium methylate solution (30% in methanol) were boiled at reflux (88°-93° C.) for 15 minutes while stirring and gassing with argon. At this temperature, there was added dropwise with simultaneous distillation a solution consisting of 531 g of 3,5-dibromo-4-aminobenzoic acid, 1670 ml of sodium methylate solution (30% in methanol) and 2700 ml of dimethylformamide (dried over molecular sieve). The solvent was subsequently further distilled. 2200 ml were distilled off in total. The resulting red suspension was stirred at 113°-114° C. for an additional 45 minutes. Thereafter, 1300 ml of dimethylformamide were distilled off in a water-jet vacuum. 7500 ml of 4N sodium hydroxide solution were added to the resulting red residue and the suspension was stirred at about 100° C. for 30 minutes. Thereby 800 ml were again distilled off. The hot suspension was suction filtered over an internal glass suction filter. The residue was suspended three times in 1800 ml of hot water and filtered off each time. The solution, cooled to 5° C., was adjusted to PH 5 with 2000 ml of acetic acid while stirring. The resulting brown suspension was suction filtered and the residue was washed with 1000 ml of ice-water. The residue was dried at 60° C. in a water-jet vacuum. The thus-obtained crude product was boiled up with 3200 ml of methanol. The brown suspension was suction filtered and the filtrate was evaporated to dryness. There were obtained 313 g (88%) of 4-amino-3,5-dimethoxybenzoic acid.
Name
sodium methylate
Quantity
1670 mL
Type
reactant
Reaction Step One
Quantity
531 g
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
1670 mL
Type
reactant
Reaction Step Three
Quantity
2700 mL
Type
reactant
Reaction Step Four
Quantity
258 g
Type
catalyst
Reaction Step Five
Quantity
3200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3,5-dimethoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-3,5-dimethoxybenzoic acid
Reactant of Route 3
4-Amino-3,5-dimethoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Amino-3,5-dimethoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Amino-3,5-dimethoxybenzoic acid
Reactant of Route 6
4-Amino-3,5-dimethoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.